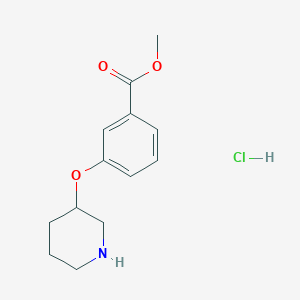

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

概要

説明

準備方法

The synthesis of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride typically involves the esterification of 3-(3-piperidinyloxy)benzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity .

化学反応の分析

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.

科学的研究の応用

Chemistry

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules and is involved in various chemical reactions such as:

- Esterification : The compound can be synthesized through the esterification of 3-(3-piperidinyloxy)benzoic acid with methanol.

- Substitution Reactions : The ester group can participate in nucleophilic substitution reactions under appropriate conditions.

- Redox Reactions : It can undergo oxidation and reduction, providing pathways for synthesizing other derivatives.

Biology

In biological research, this compound is explored for its potential roles in enzyme inhibition and protein interactions. Notable applications include:

- Enzyme Inhibition Studies : Investigating its effects on specific enzymes related to metabolic processes.

- Protein Interaction Studies : Understanding how the compound interacts with various proteins, which may influence cellular functions.

Medicine

This compound is being studied for its therapeutic potential:

- Neuropharmacology : Research indicates that the compound may modulate neurotransmitter activity, suggesting applications in treating neurological disorders such as anxiety and depression.

- Antimicrobial Activity : Studies show that it exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

Neuropharmacological Effects

Research has demonstrated that this compound has significant neuroprotective effects. Key findings include:

- Binding Affinity : The compound interacts with neurotransmitter receptors, potentially modulating their activity and influencing pain perception and mood regulation.

- Oxidative Stress Protection : In vitro studies indicate that it protects neuronal cells from oxidative stress, which is crucial in neurodegenerative disease contexts.

Antimicrobial Activity

The antimicrobial properties of this compound have been documented:

- Efficacy Against Microbial Strains : In vitro tests reveal significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations.

- Mechanism of Action : The antimicrobial effects are believed to stem from disruption of bacterial cell membranes and interference with metabolic processes within the microbes.

Neuroprotective Studies

A study involving neuronal cell lines showed that exposure to this compound resulted in reduced apoptosis under oxidative stress conditions. Cell viability assays indicated a significant increase in survival rates compared to untreated controls.

Antimicrobial Testing

Various derivatives of this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated certain derivatives exhibited MIC values as low as 15.6 µg/mL against E. coli, showcasing their potential as lead compounds for antibiotic development.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Neuropharmacological | Modulates neurotransmitter receptors; protects against oxidative stress |

| Antimicrobial | Exhibits significant antibacterial activity; disrupts microbial metabolism |

作用機序

The mechanism of action of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride can be compared with other similar compounds, such as:

- Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

- Methyl 3-(2-piperidinyloxy)benzoate hydrochloride

- Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride

These compounds share similar structural features but differ in the position of the piperidinyloxy group or the ester group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications .

生物活性

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with a piperidinyloxy substituent. Its molecular formula is , with a molecular weight of approximately 285.77 g/mol. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for various biological assays.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. Its structural similarity to neurotransmitter modulators suggests potential applications in treating neurological disorders. Key findings include:

- Binding Affinity : Initial studies show that the compound interacts with various neurotransmitter receptors, potentially modulating their activity. This interaction may influence pathways related to pain perception and mood regulation.

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research findings suggest that it exhibits activity against a range of microbial strains:

- Antibacterial Efficacy : In vitro tests reveal that this compound shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .

- Mechanism of Action : The antimicrobial effects are believed to result from the disruption of bacterial cell membranes and interference with metabolic processes within the microbes .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Derivative : The initial step involves the reaction of piperidine with a suitable electrophile.

- Esterification : The resulting piperidine derivative is then reacted with methyl benzoate under acidic conditions to form the ester.

- Hydrochloride Salt Formation : Finally, the compound is treated with hydrochloric acid to yield the hydrochloride salt.

This multi-step synthesis highlights common strategies in organic synthesis, where functional groups are introduced sequentially to achieve the desired compound structure.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Receptor Modulation : The compound may modulate receptor activity by acting as an agonist or antagonist at specific sites involved in neurotransmission and pain signaling pathways.

- Enzymatic Inhibition : There is potential for the compound to inhibit enzymes critical for microbial survival, thereby exerting its antimicrobial effects .

Neuroprotective Studies

A study conducted on neuronal cell lines demonstrated that exposure to this compound resulted in reduced apoptosis under oxidative stress conditions. The protective effect was quantified using cell viability assays, showing a significant increase in cell survival rates compared to untreated controls.

Antimicrobial Testing

In antimicrobial studies, various derivatives of this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values as low as 15.6 µg/mL against E. coli, showcasing their potential as lead compounds for antibiotic development .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride, and how do they influence experimental handling?

- Methodological Answer : Key properties include:

- Solubility : Soluble in water, alcohols, and organic solvents (critical for solvent selection in reactions) .

- Melting Point : 175–180°C (decomposition observed, requiring controlled heating during synthesis) .

- Storage : Stable at 2–8°C in dry conditions; hygroscopicity necessitates desiccated storage .

- Density : ~1.3–1.4 g/cm³ (relevant for centrifugation or phase-separation protocols) .

- Implications : Improper storage or solvent choice may lead to hydrolysis or decomposition, affecting reproducibility.

Q. What synthetic methodologies are recommended for preparing this compound?

- Methodological Answer :

- Route : React 4-piperidinyloxybenzoic acid with methylating agents (e.g., methyl chloride) under basic conditions .

- Critical Conditions :

- Temperature control (20–25°C) to avoid side reactions .

- Anhydrous environment to prevent hydrolysis of the ester group .

- Purification : Recrystallization from methanol/ether mixtures improves yield and purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste .

- First Aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers address contradictions in reported acute toxicity data for this compound?

- Methodological Answer :

- Data Conflict : classifies it as Acute Toxicity Category 4 (H302), while notes limited toxicity data.

- Resolution Strategy :

Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish IC₅₀ values .

Compare results with structurally analogous piperidine derivatives (e.g., PRL-8-53 hydrochloride) to infer toxicity mechanisms .

Validate via in vivo studies (e.g., OECD 423 guidelines) to confirm oral LD₅₀ .

Q. What advanced analytical techniques are required to characterize degradation products in stability studies?

- Methodological Answer :

- Degradation Conditions : Expose the compound to accelerated stability conditions (40°C/75% RH for 6 months) .

- Analytical Workflow :

HPLC-PDA : Monitor purity loss and identify degradation peaks .

LC-MS/MS : Characterize molecular weights of degradants (e.g., hydrolyzed benzoic acid derivatives) .

NMR : Confirm structural changes (e.g., ester hydrolysis) via ¹H/¹³C shifts .

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C .

Sample aliquots at intervals (0, 1, 7, 30 days) for HPLC analysis .

- Critical Parameters :

- pH-Dependent Hydrolysis : Ester groups degrade rapidly in alkaline conditions (pH >10) .

- Temperature Control : Use water baths (±0.5°C) to ensure consistent kinetics .

- Outcome : Stability data informs formulation strategies (e.g., buffered parenteral solutions).

Q. Data Contradiction Analysis

- Conflict : reports solubility in "most organic solvents," while advises avoiding aerosol formation due to dust hazards.

Q. Key Research Gaps Identified

Limited in vivo pharmacokinetic data (e.g., bioavailability, metabolic pathways).

Absence of long-term ecotoxicology studies (addressed via OECD 308 guidelines for environmental persistence).

特性

IUPAC Name |

methyl 3-piperidin-3-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRARGAVSBJMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185297-89-5 | |

| Record name | Benzoic acid, 3-(3-piperidinyloxy)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。